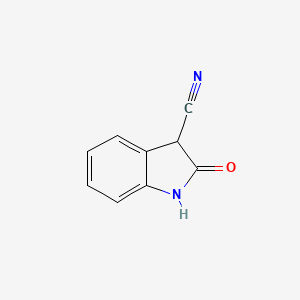

Indolizine-3-carbonitrile

説明

Indolizine-3-carbonitrile is a nitrogen-containing heterocycle . It has potential biological activities and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Indolizine-3-carbonitrile can be synthesized by a 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt (II) dichromate or manganese (IV) oxide . This method utilizes convenient conditions and inexpensive reagents, and gives products in good to high yields .Molecular Structure Analysis

Indolizine is a 10-π electron system . It is isoelectronic with indole and represents a group of heterocyclic compounds structurally related to purines .Chemical Reactions Analysis

Indolizine derivatives have been synthesized using various methods. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .科学的研究の応用

Phosphatase Inhibitors

Indolizine-3-carbonitrile derivatives have been synthesized and studied for their activity against MPtpA/MPtpB phosphatases, which play a significant role in infectious diseases. The solid-phase synthesis of these derivatives highlights the potential of indolizine-3-carbonitrile in medicinal applications (Weide et al., 2006).

Anticancer Activity

Research has demonstrated that indolizine derivatives, specifically pyrido[2,3-b]indolizine derivatives, exhibit effectiveness against colorectal cancer cell lines. These compounds, particularly those with hydroxyl groups on the aromatic substituent, show significant potential as anticancer agents (Boot et al., 2014).

Domino Synthesis Protocol

Indolizine-1-carbonitriles have been synthesized using a domino protocol involving aldehydes, isocyanides, and 2-pyridylacetonitrile. This method facilitates the creation of indolizine derivatives with high selectivity and yields, expanding the versatility of indolizine-3-carbonitrile in chemical synthesis (Atar et al., 2020).

Cycloadditions and Formation of Cyclazines

Studies on the reactions of indolizine-3-carbonitriles with dimethyl acetylenedicarboxylate reveal the formation of [2.2.3]cyclazines and 1 : 2 adducts, which are crucial for advancing synthetic methods and understanding reaction mechanisms (Matsumoto et al., 1992).

Anti-Microbial Agents

A study demonstrated the effectiveness of novel indolizine-1-carbonitrile derivatives as potential anti-microbial agents, highlighting the compound's significance in addressing microbial resistance (Faghih-Mirzaei et al., 2018).

Regioselective Annulation

Research on the regioselective annulation approach to 5-acylindolizine-7-carbonitriles showcases the potential of indolizine-3-carbonitrile in generating poly-substituted pyridines, a significant stride in organic synthesis (Kim et al., 2021).

Modular Synthesis of Polysubstituted Indolizines

A study outlined a method for the N-alkylation of pyridines with cyanohydrin triflates or α-halonitriles to produce 1-(1-cyanoalkyl)pyridinium salts, leading to polysubstituted indolizines. This research contributes to the diversity of indolizine derivatives (Kucukdisli & Opatz, 2012).

Recyclable Catalyst for Indolizine Synthesis

The use of KF/Al2O3 as a recyclable catalyst for the synthesis of indolizine-1-carbonitrile derivatives emphasizes the compound's role in green chemistry and efficient synthesis methods (Abaszadeh & Seifi, 2017).

Synthesis of Agrochemicals

Indolizine-3-carbonitriles have been synthesized for potential use in agrochemicals, displaying the compound's versatility in various industrial applications (Wang et al., 1999).

Safety and Hazards

将来の方向性

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions could involve developing novel approaches for the synthesis of indolizine and its derivatives .

特性

IUPAC Name |

indolizine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYRTIHICGMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501495 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-3-carbonitrile | |

CAS RN |

72090-73-4 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)